2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one (CAS: 303145-17-7) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with an allylsulfanyl group at the 2-position. Its molecular formula is C₁₀H₉N₃OS, with a molecular weight of 219.27 g/mol and a purity typically exceeding 90% . The pyrido-triazinone core is rigid and planar, preventing tautomerization, which enhances stability in biological and synthetic applications .
Properties
IUPAC Name |
2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCFSHYZPSSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=O)N2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Studies indicate that this compound has significant cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Antimicrobial Properties : The compound shows activity against a range of bacterial and fungal pathogens. In vitro studies reveal that it can inhibit the growth of resistant strains, making it a potential candidate for antibiotic development.
- Antiviral Effects : Preliminary data suggest that 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one may possess antiviral properties against certain viruses, although further research is required to elucidate these effects.
Case Studies
Several case studies highlight the applications and efficacy of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one:
- Anticancer Research : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). Mechanistic studies indicated that it activates caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values below 32 µg/mL .
- In Vivo Studies : Animal models treated with this compound showed promising results in reducing tumor size without significant toxicity. Histopathological analysis revealed minimal side effects on normal tissues .
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit certain enzymes involved in cell proliferation, such as phosphoinositol 3-kinases (PI3Kα). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Substituent Variations at the 2-Sulfanyl Position
Key Observations :
- Allylsulfanyl derivatives (e.g., the target compound) exhibit unique reactivity for click chemistry or polymer applications due to the allyl group’s unsaturated bond .
- Benzylsulfanyl analogs (e.g., CAS 303145-11-1) are more lipophilic, favoring membrane permeability in drug design .
- Methoxybenzyl and heterocyclic substituents (e.g., CAS 306978-85-8) modulate electronic properties, enhancing binding to biological targets .
Substituents on the Pyrido Ring
Key Observations :
Comparison with Other Derivatives
- Suzuki Coupling : Used for introducing aryl/heteroaryl groups at position 7 (e.g., bromopyridinyl in compound 8l) .
- Heck Reaction : Applied for alkenyl/aryl functionalization, as seen in compound 8m .
- Alkylation/Acylation : Employed for methyl or alkoxy substituents (e.g., 7-methyl derivatives in ) .
Biological Activity
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-triazine core and an allylsulfanyl substituent, positions it as a candidate for various biological activities, including anticancer and antimicrobial properties. This article explores its synthesis, biological activities, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C10H9N3OS
- Molecular Weight : 219.26 g/mol
- CAS Number : 303145-17-7
Synthesis
The synthesis of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves cyclization reactions of pyridine derivatives with triazine precursors. Common solvents used include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with reaction temperatures ranging from 80°C to 120°C. Microwave-assisted synthesis has also been explored to enhance efficiency and yield .
Anticancer Properties
Research indicates that 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits notable antiproliferative activity against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cells and found that it inhibited cell proliferation significantly . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one | MGC-803 (gastric cancer) | 10.23 ± 0.77 |
| SK-N-SH (neuroendocrine) | 8.16 ± 0.50 | |
| HCT116 (colon cancer) | 12.87 ± 1.20 |
This data indicates that the compound shows promising activity comparable to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains; however, specific mechanisms remain to be elucidated .
The biological activity of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is believed to be mediated through several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints (G2/M), preventing further cell division .
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro:
- Study on Gastric Cancer Cells : The compound was shown to significantly reduce colony formation in MGC-803 cells while inducing apoptosis markers.
- Neuroendocrine Tumors : In SK-N-SH cells, treatment led to increased levels of cleaved caspases indicating activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
